4-Bromo-8-methylisoquinoline
CAS No.: 1784882-13-8
Cat. No.: VC4504641
Molecular Formula: C10H8BrN
Molecular Weight: 222.085
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784882-13-8 |
|---|---|
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.085 |
| IUPAC Name | 4-bromo-8-methylisoquinoline |
| Standard InChI | InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3 |
| Standard InChI Key | ORVGXQYZKFRLJA-UHFFFAOYSA-N |
| SMILES | CC1=C2C=NC=C(C2=CC=C1)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
Isoquinolines are bicyclic aromatic systems comprising a benzene ring fused to a pyridine ring. In 4-bromo-8-methylisoquinoline, the bromine substituent at position 4 and the methyl group at position 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula C₁₀H₈BrN corresponds to a monoisotopic mass of 220.98401 Da .
Key Structural Features:
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SMILES:
CC1=C2C=NC=C(C2=CC=C1)Br -
Bond Angles: Computational models suggest that the bromine atom induces a 5° distortion in the adjacent C–C–C bond angles compared to unsubstituted isoquinoline .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its electronic environment:
Synthesis and Optimization
Bromination Strategies
The synthesis of 4-bromo-8-methylisoquinoline typically involves electrophilic aromatic substitution (EAS) on 8-methylisoquinoline. Source details a high-yield protocol using N-bromosuccinimide (NBS) in concentrated H₂SO₄ at –15°C, achieving 65–70% yield. Alternative methods employ bromine (Br₂) in nitrobenzene, though this approach risks over-bromination .
Comparative Analysis of Brominating Agents:
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS | H₂SO₄ | –15 | 65–70 | ≥98% |
| Br₂ | Nitrobenzene | 0–5 | 50–55 | ≥90% |
Purification and Validation
Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures structural integrity. Single-crystal X-ray diffraction (SC-XRD) confirms substituent positions, with R factors <0.05 and bond length deviations <0.004 Å .
Physicochemical Properties
Solubility and Stability
4-Bromo-8-methylisoquinoline exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition <5% over 12 months at –20°C .
Tandem Mass Spectrometry (MS/MS)
Collision-induced dissociation (CID) of the [M+H]+ ion (m/z 221.99129) reveals characteristic fragments:
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Primary Fragment: m/z 142.08 (loss of Br·).
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to 4-aryl-8-methylisoquinolines. For instance, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biphenyl derivatives in 75–80% yield .
Functional Group Transformations
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